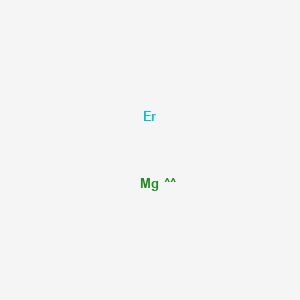
Erbium--magnesium (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Erbium–magnesium (1/1) is an intermetallic compound consisting of erbium and magnesium in a 1:1 ratio. Erbium is a rare earth element known for its unique optical properties, while magnesium is a lightweight metal with excellent structural properties. The combination of these two elements results in a compound with interesting physical and chemical characteristics, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Erbium–magnesium (1/1) can be synthesized through several methods, including:
Electrochemical Reduction: This method involves the reduction of erbium and magnesium ions in a molten salt medium, such as LiCl-KCl, using a reactive magnesium electrode. The reduction potentials of erbium and magnesium ions are adjusted to form the intermetallic compound.
Solid-State Reaction: This involves the direct reaction of erbium and magnesium metals at high temperatures. The metals are mixed in stoichiometric amounts and heated in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of erbium–magnesium (1/1) typically involves the electrochemical reduction method due to its efficiency and scalability. The process is carried out in large electrochemical cells with controlled temperature and current density to ensure the formation of the desired intermetallic compound.
Analyse Chemischer Reaktionen
Types of Reactions
Erbium–magnesium (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form erbium oxide and magnesium oxide.
Reduction: It can be reduced back to its constituent metals under specific conditions.
Substitution: The compound can participate in substitution reactions where one of the metals is replaced by another metal.
Common Reagents and Conditions
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas or other reducing agents at high temperatures.
Substitution: Other metal salts or compounds in a molten salt medium.
Major Products Formed
Oxidation: Erbium oxide (Er₂O₃) and magnesium oxide (MgO).
Reduction: Pure erbium and magnesium metals.
Substitution: New intermetallic compounds with different metal constituents.
Wissenschaftliche Forschungsanwendungen
Erbium–magnesium (1/1) has several scientific research applications, including:
Quantum Communication: Erbium-doped materials are used in quantum communication for their spin-photon interfaces with optical transitions in the telecom C-band.
Optical Amplifiers: Erbium-doped fiber amplifiers (EDFAs) are widely used in optical communications to boost signal strength.
Photocatalysis: Erbium-doped magnesium oxide nanoparticles have shown improved photocatalytic activity for the degradation of organic pollutants.
Material Science: The compound is studied for its unique structural and magnetic properties, which are valuable in developing new materials with specific characteristics.
Wirkmechanismus
The mechanism of action of erbium–magnesium (1/1) depends on its application. In quantum communication, erbium ions serve as spin-photon interfaces, enabling long-distance quantum communication by interacting with photons in the telecom C-band . In optical amplifiers, erbium ions amplify light signals by absorbing and re-emitting photons, thereby boosting signal strength . The compound’s photocatalytic activity is attributed to the separation of photo-generated electron-hole pairs, which enhances the degradation of organic pollutants .
Vergleich Mit ähnlichen Verbindungen
Erbium–magnesium (1/1) can be compared with other similar intermetallic compounds, such as:
Erbium–zinc (1/1): Similar to erbium–magnesium, this compound also exhibits unique optical and structural properties but with different electronic and magnetic characteristics.
Erbium–aluminum (1/1): This compound is known for its high thermal stability and is used in high-temperature applications.
Erbium–copper (1/1): This compound has distinct electrical properties and is used in electronic applications.
Erbium–magnesium (1/1) stands out due to its combination of lightweight magnesium and the unique optical properties of erbium, making it suitable for applications in quantum communication and optical amplification.
Eigenschaften
CAS-Nummer |
12159-51-2 |
|---|---|
Molekularformel |
ErMg |
Molekulargewicht |
191.56 g/mol |
IUPAC-Name |
erbium;magnesium |
InChI |
InChI=1S/Er.Mg |
InChI-Schlüssel |
OZCSIGAAICFSHZ-UHFFFAOYSA-N |
Kanonische SMILES |
[Mg].[Er] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



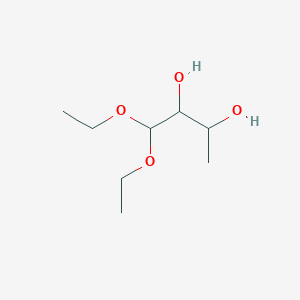
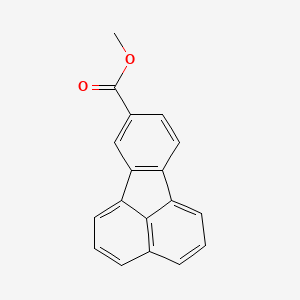
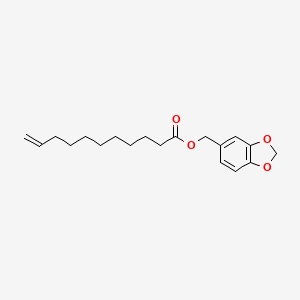
![2-[(E)-1-phenylhept-1-en-2-yl]-1,3-dioxane](/img/structure/B14727690.png)
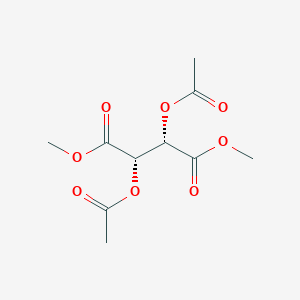
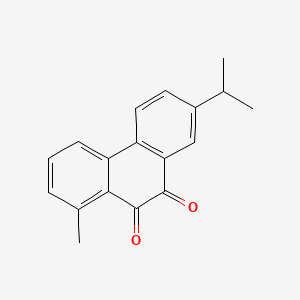

![[1-[(Dimethylamino)methyl]naphthalen-2-yl] 4-aminobenzoate](/img/structure/B14727719.png)
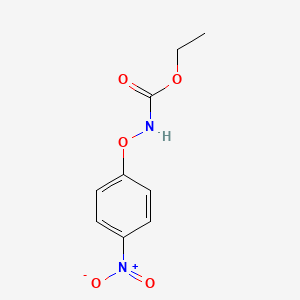
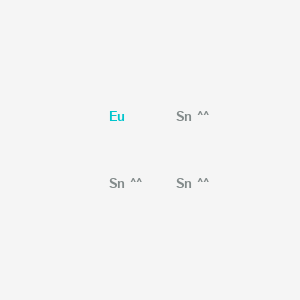

![4-[(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]but-2-ynyl 4-nitrobenzoate](/img/structure/B14727738.png)
![3-[2-(4-Phenylpiperazin-1-yl)ethoxy]propanenitrile](/img/structure/B14727742.png)
